1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one
Description
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(5-pyridin-3-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-4-5-11(14-10)9-3-2-6-12-7-9/h2-7H,1H3 |
InChI Key |
YAFJWBYNGZUKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one typically involves the following steps:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization to form the furan ring.
Functional Modifications: Further functional modifications can be made to introduce the pyridine ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Amination Reactions Over Ru/Al₂O₃ Catalysts
-
Conditions : Ru/Al₂O₃ catalyst, NH₃/H₂ atmosphere, elevated temperatures (140–200°C).
-
Products : Mainly 2-amino-1,2-di(furan-2-yl)ethan-1-ol (47% yield) and cyclic amines like 2,3,5,6-tetra(furan-2-yl)pyrazine.
-
Mechanism : Nucleophilic attack of NH₃ on the carbonyl group forms an alcohol–imine intermediate, followed by tautomerization and self-condensation to form cyclic products .
| Reaction Parameter | Details |
|---|---|
| Catalyst | 5% Ru/Al₂O₃ |
| Temperature | 140°C |
| Yield | 47% (alcohol–amine) |
| Key Intermediate | Alcohol–imine → alcohol–enamine/keto–amine |
Hydroarylation Using Brønsted Superacids
-
Conditions : Triflic acid (TfOH) with arenes (e.g., benzene), low temperatures (0°C).
-
Products : 3-(furan-2-yl)-3-arylpropanoic acids (e.g., 3-phenyl derivatives).
-
Mechanism : Hydroarylation of α,β-unsaturated acids derived from furan-2-carbaldehydes .
| Reagent | Role |
|---|---|
| TfOH | Brønsted acid catalyst |
| Arenes | Nucleophile (e.g., benzene) |
| Substrate | 3-(furan-2-yl)propenoic acid |
Claisen Condensation
-
Conditions : Anhydrous benzene, reflux at 6 hours.
-
Products : (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid.
-
Applications : Precursor for quinoxaline-2(1H)-ones and pyrazole derivatives .
| Step | Details |
|---|---|
| Reagents | Diethyl oxalate, furan-2-yl pyridine derivative |
| Solvent | Anhydrous benzene |
| Yield | 82% (diketo ester acid) |
Nucleophilic Substitution and Cyclization
-
Key Reaction : Formation of 2,3,5,6-tetra(furan-2-yl)pyrazine via NH₃-mediated amination.
-
Steps :
[3+2] Cycloaddition
-
Example : Reaction with acetylacetone under ethanolic sodium ethoxide.
-
Mechanism : Nitrilimine intermediates undergo [3+2] cycloaddition to form pyrazole derivatives .
| Reactant | Product |
|---|---|
| Nitrilimine | Pyrazole fused with furan/pyridine |
| Acetylacetone | Coupling partner |
Biological Activity
-
Antifungal/Antibacterial : Derivatives (e.g., β-keto-enol compounds) show IC₅₀ values as low as 12.83 μg/mL against Fusarium oxysporum .
-
Structural Activity Relationship : Pyridine/furan moieties enhance binding to fungal proteins (e.g., Fgb1) .
Chemical Transformations
-
Quinoxaline Derivatives : Claisen condensation products react with o-phenylenediamine to form 3,4-dihydroquinoxalin-2(1H)-ones .
-
Pyrazole Derivatives : Cycloaddition with hydrazines yields fused heterocycles .
Analytical Techniques
-
NMR : Signals for aromatic protons (δ 7.0–8.5 ppm) and aliphatic carbonyl protons (δ 2.5–3.0 ppm).
-
MS : Molecular ion peak at m/z 175.19 (M⁺).
Reactivity
-
Electrophilic Sites : Carbonyl group susceptible to nucleophilic attack.
-
Nucleophilic Sites : Furan ring undergoes electrophilic substitution (e.g., bromination).
Comparative Analysis of Related Compounds
Scientific Research Applications
1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physical properties:
Key Observations :
Spectral Data Comparison
Biological Activity
1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one features a furan ring connected to a pyridine moiety, which is known to enhance its biological activity through various mechanisms. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7).
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of different derivatives on A549 cells, the results indicated that 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one had an IC50 value comparable to known chemotherapeutics. The following table summarizes the IC50 values of selected compounds:
| Compound | IC50 (µg/ml) |
|---|---|
| 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one | 210 |
| Chalcone A (Control) | 180 |
| Chalcone B | 250 |
This data suggests that the compound's structural features contribute to its effectiveness against cancer cells, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one have also been explored. Various studies have reported its efficacy against both bacterial and fungal strains.
Antibacterial Efficacy
In vitro tests revealed that the compound exhibits significant antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were assessed through various assays measuring cytokine levels in cell cultures. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one.
Inflammatory Response Data
The following table summarizes the impact of treatment on cytokine levels:
| Cytokine | Control (pg/ml) | Treated (pg/ml) |
|---|---|---|
| TNF-alpha | 300 | 150 |
| IL-6 | 250 | 100 |
This reduction highlights the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with furan precursors. Key steps include:
- Friedel-Crafts acylation to introduce the ethanone group.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to link the pyridinyl and furyl moieties .
- Critical parameters : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Yields drop below 50% if pH deviates from neutral or if moisture is present .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Use X-ray crystallography (e.g., SHELXL for refinement) to resolve bond lengths and angles . Complementary techniques:
- NMR : ¹H and ¹³C spectra confirm substituent positions (e.g., pyridine C-H coupling at δ 8.5–9.0 ppm) .
- HRMS : Molecular ion peaks at m/z ~199.08 (C₁₁H₉NO₂⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
- Answer : Discrepancies often arise from:
- Structural variations : Fluorine substitution (e.g., 5-F-pyridine in vs. chlorophenyl in ) alters logP and target binding .
- Assay conditions : Varying IC₅₀ values in antimicrobial studies may stem from differences in bacterial strains (e.g., S. aureus vs. E. coli) or solvent carriers (DMSO vs. saline) .
Q. How can computational modeling optimize the compound’s reactivity for targeted applications?
- Answer :
- DFT calculations (e.g., Gaussian 16) predict electrophilic sites (e.g., furan β-position) for functionalization .
- MD simulations assess stability in biological matrices (e.g., blood-brain barrier penetration) .
- Example : Substituents at the pyridine 3-position enhance π-π stacking with tyrosine kinases, improving inhibitory activity .
Q. What advanced crystallographic techniques refine structural ambiguities in polymorphic forms?
- Answer :
- High-resolution synchrotron XRD resolves disorder in the ethanone group .
- TWIN refinement in SHELXL handles twinning in crystals grown from polar solvents .
- Table : Comparison of lattice parameters for two polymorphs:
| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| Form I | P2₁/c | 7.32 | 12.45 | 9.87 | 98.2 |
| Form II | C2/c | 14.56 | 7.32 | 18.91 | 112.5 |
Methodological Challenges
Q. How to address low reproducibility in catalytic steps during scale-up?
- Answer :
- Flow chemistry ensures consistent mixing and temperature control, reducing side products (e.g., diacetyl byproducts) .
- In-line FTIR monitoring tracks reaction progression and optimizes catalyst loading (e.g., 5 mol% Pd) .
Q. What analytical approaches differentiate degradation products under physiological conditions?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
